3,3-Dimethylbicyclo[2.2.2]octan-2-one
Description
3,3-Dimethylbicyclo[2.2.2]octan-2-one is a bicyclic ketone characterized by a rigid bicyclo[2.2.2]octane framework with two methyl substituents at the 3-position and a ketone group at the 2-position. This compound is synthetically versatile, serving as a precursor for pharmaceuticals and natural product derivatives. Its synthesis often involves Birch reduction, Diels–Alder reactions, and catalytic hydrogenation, as demonstrated in the preparation of 6-endo-formyl and 6-endo-acetyl derivatives from 2-methyl-benzoic acid . Notably, 3,3-dimethylbicyclo[2.2.2]octan-2-one can be obtained via photoreduction of 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one, yielding substitution products under irradiation . Additionally, it has been identified as a secondary metabolite in seaweed Hypnea species, highlighting its natural occurrence .
Properties
CAS No. |
50682-96-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)8-5-3-7(4-6-8)9(10)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
WQCZOWCFNNRSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1=O)CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.2]octan-2-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged center.
Industrial Production Methods
While specific industrial production methods for 3,3-Dimethylbicyclo[2.2.2]octan-2-one are not well-documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo[2.2.2]octan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Comparison with Similar Compounds
Solvolysis and Photoreactivity
3,3-Dimethylbicyclo[2.2.2]octan-2-one exhibits distinct solvolysis behavior compared to smaller bicyclic systems. For example, its chloro-derivative (1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one) undergoes substitution reactions under UV irradiation, yielding ketone products, whereas analogous [2.2.1] systems like camphenilone show reduced photoreactivity due to increased ring strain . The larger bicyclo[2.2.2] framework also stabilizes bridgehead intermediates during oxidation and reduction steps, as seen in its synthesis via LiAlH₄ reduction followed by PCC oxidation .
Steric and Electronic Effects
Steric hindrance from the 3,3-dimethyl groups in bicyclo[2.2.2]octan-2-one significantly impacts diastereoselectivity. For instance, intramolecular aldol reactions of related hydroxybicyclo[2.2.2]octan-2-ones are influenced by unfavorable steric interactions, unlike smaller bicyclo[2.2.1] systems where electronic factors dominate . In contrast, camphenilone (bicyclo[2.2.1]) undergoes selective enolate formation with LDA, yielding chiral alcohols for asymmetric catalysis .
Q & A
Q. What are the standard synthetic routes for 3,3-dimethylbicyclo[2.2.2]octan-2-one, and how do they differ in efficiency?
The compound is commonly synthesized via Diels-Alder reactions and Birch reduction. For example, intermediates like 6-endo-formyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one are prepared from 2-methylbenzoic acid, followed by catalytic hydrogenation . Alternative methods include sequential Michael additions using enolates and methyl vinyl ketone, yielding stereoisomeric mixtures . Efficiency varies: Diels-Alder approaches may suffer from steric hindrance with bulky substituents, while Michael addition routes require precise control of reaction conditions to minimize byproducts .
Q. Which analytical techniques are critical for characterizing 3,3-dimethylbicyclo[2.2.2]octan-2-one?
Key methods include NMR for structural elucidation (e.g., distinguishing endo/exo epimers via temperature-dependent chemical shifts) , GC-MS for purity assessment , and IR spectroscopy for functional group identification. X-ray crystallography may resolve conformational ambiguities in derivatives .
Q. What safety precautions are necessary when handling this compound in the lab?
The compound’s analogs exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use fume hoods, nitrile gloves, and eye protection. Refer to GHS-compliant safety data sheets for spill management and disposal protocols .
Advanced Research Questions
Q. How can steric hindrance during synthesis of bicyclo[2.2.2]octan-2-one derivatives be mitigated?
Steric challenges, such as those observed with isopropyl substituents, can be addressed by optimizing reaction temperature, solvent polarity, or using bulky catalysts to direct regioselectivity. For example, Srikrishna et al. achieved higher yields (18%) using carvone-derived precursors and 6-endo-trig cyclization, avoiding steric clashes . Computational modeling (e.g., DFT) can predict favorable transition states .
Q. What strategies resolve contradictions in structural assignments of bicyclo[2.2.2]octan-2-one derivatives?
Conflicting data (e.g., NMR shifts for endo/exo hydroxy isomers) require multi-technique validation. Variable-temperature NMR and NOE experiments differentiate epimers by analyzing spatial interactions . Cross-validation with X-ray or high-resolution MS is recommended for ambiguous cases .
Q. How can reaction pathways for sequential Michael additions be optimized to enhance bicyclo[2.2.2]octan-2-one yields?
Enolate reactivity must be finely tuned. For instance, using LDA as a base and methyl vinyl ketone as an acceptor promotes two consecutive Michael additions, forming the bicyclic core. Solvent choice (e.g., THF) and low temperatures (−78°C) suppress side reactions, improving diastereoselectivity .
Q. What methods improve isolation of 3,3-dimethylbicyclo[2.2.2]octan-2-one from natural sources?
Silica gel chromatography with gradient elution (hexane:ethyl acetate) effectively separates bicyclic ketones from complex matrices. For trace amounts in natural products (e.g., seaweed), pre-concentration via inclusion complexes (e.g., 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) enhances recovery rates .
Q. How do conformational dynamics influence the reactivity of bicyclo[2.2.2]octan-2-one derivatives?
The fixed boat conformation of the bicyclic system stabilizes endo substituents due to reduced torsional strain. Exo isomers experience destabilizing non-bonded interactions, as shown in computational studies comparing HO-C(6) epimers . This affects reaction selectivity in aldol condensations and hydrogenation steps .
Methodological Considerations
Q. What computational tools predict the regioselectivity of Diels-Alder reactions for bicyclo[2.2.2]octan-2-one synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and steric effects. For example, calculations on N-protonated analogs reveal fragmentation pathways under CID conditions, aiding mechanistic predictions .
Q. How are diastereoselective reductions of bicyclo[2.2.2]octan-2-one intermediates achieved?
Catalytic hydrogenation with Pd/C or PtO₂ selectively reduces ketones to endo-alcohols. Protecting groups (e.g., TBS ethers) on hydroxy substituents direct reduction stereochemistry, as demonstrated in the synthesis of 6-endo-hydroxy derivatives .
Tables for Key Data
| Analytical Technique | Application | Example Data |
|---|---|---|
| VT-NMR | Distinguishing endo/exo epimers | Δδ(HO-C(6)) = 0.5 ppm at −40°C |
| GC-MS | Purity assessment in natural product isolates | Retention time: 20.250 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
